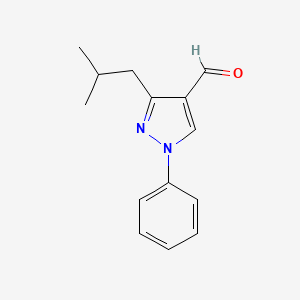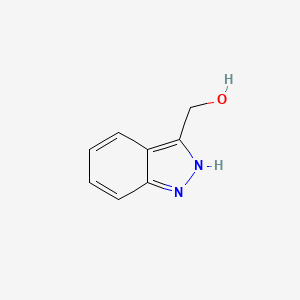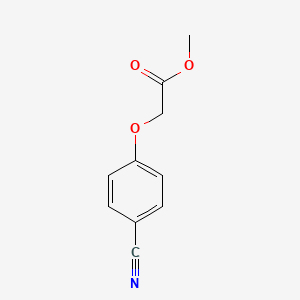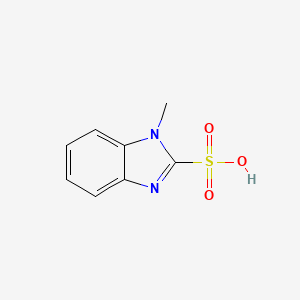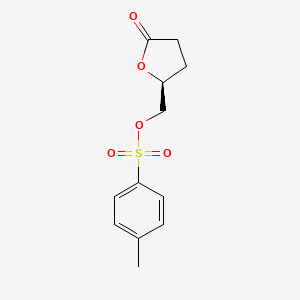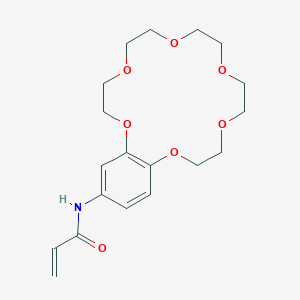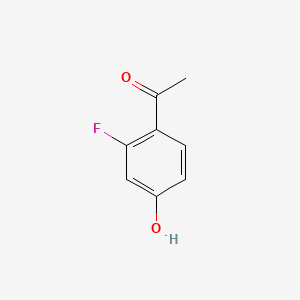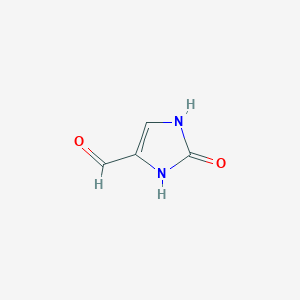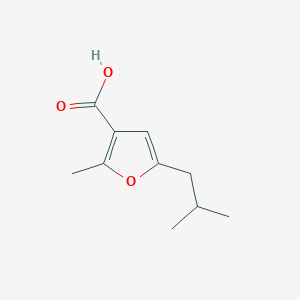
5-Isobutyl-2-methyl-furan-3-carboxylic acid
Overview
Description
5-Isobutyl-2-methyl-furan-3-carboxylic acid is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of 5-Isobutyl-2-methyl-furan-3-carboxylic acid can be represented by the SMILES stringCC(C)Cc1cc(C(O)=O)c(C)o1 . This indicates that the compound contains a furan ring with a carboxylic acid group and an isobutyl group attached. Physical And Chemical Properties Analysis
5-Isobutyl-2-methyl-furan-3-carboxylic acid is a solid compound . Its empirical formula is C10H14O3, and its molecular weight is 182.22 .Scientific Research Applications
Chemical Synthesis and Reactions
5-Isobutyl-2-methyl-furan-3-carboxylic acid and its derivatives play a crucial role in various chemical synthesis processes. For instance, studies have shown that ethyl 5-isobutyl-2-methylfuran-3-carboxylate can be brominated selectively, leading to the formation of a (2'2-dimethylvinyl)furan derivative. This process involves dehydrobromination and rearrangement under specific conditions. Additionally, phosphorylation of certain derivatives yields products containing dimethoxyphosphorylmethyl and phosphonate groups. Chloromethylation and bromination reactions have also been explored, leading to the formation of various furan derivatives with potential applications in synthetic chemistry (Pevzner, 2003).
Biocatalytic Synthesis and Polymer Industry
In the context of biocatalysis and polymer industries, furan carboxylic acids, including derivatives of 5-isobutyl-2-methyl-furan-3-carboxylic acid, are vital. A study demonstrated that the catalytic performance of Comamonas testosteroni cells was significantly improved for synthesizing various furan carboxylic acids, including 5-methyl-2-furancarboxylic acid. These acids are critical building blocks in polymer and fine chemical industries (Wen et al., 2020).
Electron Attachment and Stability Studies
Research has also focused on understanding the stability and behavior of furan derivatives under specific conditions. A study on 2-furoic acid, a model molecule related to 5-isobutyl-2-methyl-furan-3-carboxylic acid, revealed insights into how electron and proton transfer reactions influence the stability of the furan ring. This understanding is crucial in the context of electron attachment and molecular stability studies (Zawadzki, Luxford, & Kočišek, 2020).
Therapeutic Applications and Antibacterial Activity
There is also evidence of potential therapeutic applications of furan derivatives. For example, new furan derivatives isolated from a mangrove-derived endophytic fungus showed potent antibacterial activity. This suggests that derivatives of 5-isobutyl-2-methyl-furan-3-carboxylic acid could have significant implications in the development of new antibacterial agents (Chen et al., 2017).
Honey Analysis
Interestingly, this compound and its derivatives are also relevant in the analysis of honey. A method for determining various compounds including furan-2-carboxylic acid and furan-3-carboxylic acid in honey samples has been developed. This is important for quality control and analysis in the food industry (Nozal et al., 2001).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-6(2)4-8-5-9(10(11)12)7(3)13-8/h5-6H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBDZKIFGWMIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228821 | |
| Record name | 2-Methyl-5-(2-methylpropyl)-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
462068-52-6 | |
| Record name | 2-Methyl-5-(2-methylpropyl)-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462068-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(2-methylpropyl)-3-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









